molecular formula C10H21NO2S B12728387 Propyl dipropylcarbamoyl sulfoxide CAS No. 51950-10-8

Propyl dipropylcarbamoyl sulfoxide

Cat. No.: B12728387
CAS No.: 51950-10-8
M. Wt: 219.35 g/mol
InChI Key: DGFHEFAPRYQGGV-UHFFFAOYSA-N
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Description

Propyl dipropylcarbamoyl sulfoxide is an organosulfur compound characterized by the presence of a sulfinyl functional group attached to two carbon atoms. This compound is known for its polar nature and is widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl dipropylcarbamoyl sulfoxide can be synthesized through the oxidation of sulfides. One common method involves the use of aldehyde-promoted aerobic oxidation of sulfides in the presence of N-hydroxyphthalimide (NHPI) as a catalyst . This reaction proceeds under mild conditions and offers excellent selectivity and yields.

Industrial Production Methods

In industrial settings, the production of sulfoxides often involves the oxidation of sulfides using molecular oxygen and aldehydes. This method is favored due to its efficiency and the ability to produce sulfoxides in large quantities .

Chemical Reactions Analysis

Types of Reactions

Propyl dipropylcarbamoyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfones.

    Reduction: It can be reduced back to the corresponding sulfide.

    Substitution: The sulfinyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfones are the major products formed from the oxidation of this compound.

    Reduction: The corresponding sulfide is the major product of reduction reactions.

    Substitution: Various substituted sulfoxides are formed depending on the nucleophile used.

Mechanism of Action

The mechanism of action of propyl dipropylcarbamoyl sulfoxide involves its interaction with molecular targets through its sulfinyl group. This interaction can lead to the formation of various intermediates and products depending on the reaction conditions. The compound’s polar nature allows it to penetrate biological membranes, making it useful in drug delivery and other biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl dipropylcarbamoyl sulfoxide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

51950-10-8

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N,N-dipropyl-1-propylsulfinylformamide

InChI

InChI=1S/C10H21NO2S/c1-4-7-11(8-5-2)10(12)14(13)9-6-3/h4-9H2,1-3H3

InChI Key

DGFHEFAPRYQGGV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)S(=O)CCC

Origin of Product

United States

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